molecular formula C21H34NNa2O4P B1193531 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide

disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide

Cat. No.: B1193531
M. Wt: 441.5 g/mol
InChI Key: DGRFALMFDGBLCP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of S 32826 involves the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

S 32826 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: S 32826 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

S 32826 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of autotaxin and the subsequent effects on lysophosphatidic acid production.

    Biology: S 32826 is used to investigate the role of autotaxin in various biological processes, including cell signaling and metabolism.

    Medicine: The compound has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid play a role, such as cancer, fibrosis, and cardiovascular diseases.

    Industry: S 32826 is used in the development of new drugs and therapeutic agents targeting autotaxin

Comparison with Similar Compounds

S 32826 is unique in its high potency and specificity as an autotaxin inhibitor. Similar compounds include:

    HA 130: Another potent autotaxin inhibitor with a different chemical structure.

    PF 8380: A selective autotaxin inhibitor with applications in research and potential therapeutic uses.

    ONO 8430506: An autotaxin inhibitor with a distinct mechanism of action compared to S 32826.

The uniqueness of S 32826 lies in its nanomolar inhibitory concentration and its ability to inhibit multiple isoforms of autotaxin .

Properties

IUPAC Name

disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFALMFDGBLCP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34NNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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